Orbencarb

Overview

Description

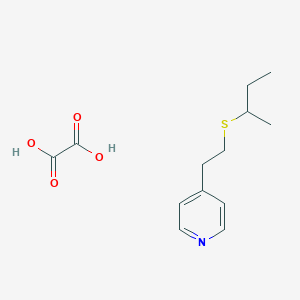

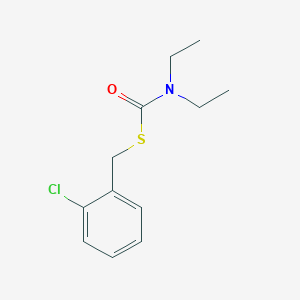

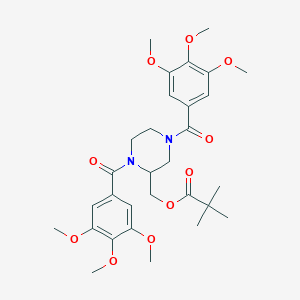

Orbencarb, also known as S-organyl thiocarbamate, is a pre-emergence herbicide used to control annual grasses in cereals . It is a white to pale yellow crystalline solid with a distinct sulfur smell . It is insoluble in water but can dissolve in various organic solvents .

Synthesis Analysis

This compound is generally synthesized by the reaction of 2-chloro-mercaptotoluene with N-diethyl carbamoyl chloride . An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered and thoroughly investigated .Molecular Structure Analysis

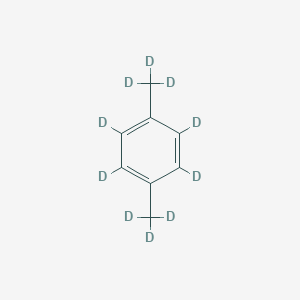

The molecular formula of this compound is C12H16ClNOS . It has a molecular weight of 257.780 Da . The structure contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 350.5±44.0 °C at 760 mmHg, and a flash point of 165.8±28.4 °C . It has a molar refractivity of 71.0±0.3 cm³, a polar surface area of 46 Ų, and a molar volume of 218.6±3.0 cm³ .Scientific Research Applications

Embryotoxic Effects in Zebrafish Orbencarb, a component of certain pesticides, has been shown to have toxic effects on various organisms, including mammals and marine ecosystems. A study by Lee, Park, Lim, and Song (2020) focused on its embryotoxicity in zebrafish. This compound induced significant toxicity during the development of zebrafish embryos, including apoptosis and reactive oxygen species (ROS) production in the intestine. This study highlighted the potential environmental and biological risks associated with this compound, particularly in its impact on the development and viability of non-target organisms like zebrafish (Lee, Park, Lim, & Song, 2020).

Synthesis of S-alkyl Thiocarbamate Herbicides Mizuno, Iwai, and Ito (2004) developed an industrial and economical method for synthesizing S-alkyl thiocarbamate herbicides, including this compound. Their method involved the carbonylation of amines with carbon monoxide and sulfur under mild conditions, producing herbicides like this compound in excellent yields. This research provides valuable insights into the practical and efficient production of this compound for agricultural applications (Mizuno, Iwai, & Ito, 2004).

Herbicide Use and Application Aizawa (2001) reviewed the reactions for Dithio- and Thiolcarbamates, discussing the use of this compound as a pre-emergent herbicide. It is particularly effective in controlling weeds in upland fields, applied by itself or along with other herbicides. This research provides a comprehensive understanding of the application and effectiveness of this compound in agricultural settings (Aizawa, 2001).

Safety and Hazards

Orbencarb is a relatively low-toxicity pesticide, but it should still be used with caution . Users should follow pesticide regulations and guidelines. If skin contact occurs, the affected area should be immediately washed with soap and water . In case of accidental ingestion or inhalation of a large amount of this compound, medical help should be sought immediately .

Mechanism of Action

Target of Action

Orbencarb is a thiocarbamate herbicide . The primary target of this compound is the process of lipid synthesis in plants . By inhibiting this process, this compound prevents the growth of weeds and other unwanted plants .

Biochemical Pathways

It is known that the compound interferes with lipid synthesis, which is a crucial process for the growth and development of plants

Pharmacokinetics

As a systemic herbicide, it is likely that this compound is absorbed by plants and distributed to their growth points

Result of Action

This compound has been found to have toxic effects on both mammals and marine ecosystems . In zebrafish embryos, for example, this compound has been observed to induce embryotoxicity, apoptosis, and reactive oxygen species (ROS) production in the intestine . It also hampers vasculogenesis in zebrafish embryos by inhibiting the mRNA expression of certain genes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide may be affected by the type of soil, the presence of other chemicals, and the specific species of plants present . .

properties

IUPAC Name |

S-[(2-chlorophenyl)methyl] N,N-diethylcarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNOS/c1-3-14(4-2)12(15)16-9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLFASISUZUJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058061 | |

| Record name | Orbencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34622-58-7 | |

| Record name | Orbencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34622-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbencarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034622587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AZ38X9JHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B166506.png)